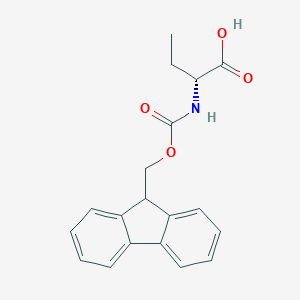

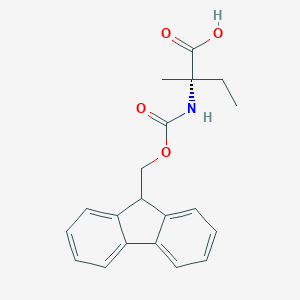

Fmoc-IsoVal-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

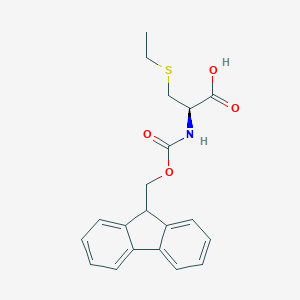

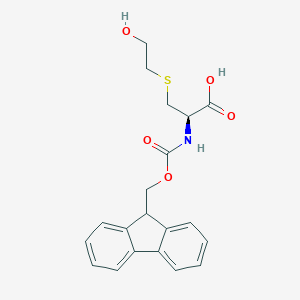

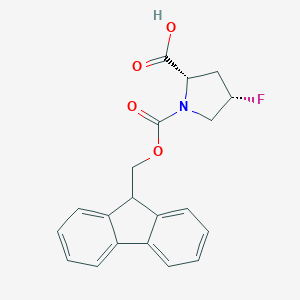

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Aplicaciones Científicas De Investigación

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is extensively used in:

Peptide Synthesis: As a building block in SPPS for the synthesis of peptides and proteins.

Drug Development: In the design and synthesis of peptide-based drugs.

Biological Studies: To study protein-protein interactions, enzyme functions, and receptor binding.

Material Science: In the development of peptide-based materials and nanostructures.

Mecanismo De Acción

Target of Action

The primary target of Fmoc-IsoVal-OH is the amine group in peptide synthesis . It is used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

This compound acts as a base-labile protecting group . It is introduced to the amine group through a reaction with Fmoc-Cl . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis affects the peptide bond formation pathway . It enables the protection of the amine group during the synthesis process, preventing undesired side reactions with electrophiles .

Result of Action

The result of this compound’s action is the successful protection and deprotection of the amine group in peptide synthesis . This allows for the synthesis of peptides without interference from the amine group reacting with other components of the synthesis process .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The reaction conditions, such as temperature and pH, can also impact the efficacy of this compound in protecting the amine group .

Análisis Bioquímico

Biochemical Properties

The Fmoc-IsoVal-OH compound plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is used as a protecting group for amines during the synthesis process . The compound interacts with various biomolecules, including enzymes and proteins, during these reactions. The nature of these interactions is primarily through the formation of bonds during the peptide chain assembly .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, its role is more indirect, contributing to the synthesis of peptides that may then influence these cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines during peptide synthesis. The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is then removed by base, typically piperidine, which does not disturb the acid-labile linker between the peptide and the resin .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation during peptide synthesis. The compound is stable under normal conditions and can be stored in a freezer under -20°C . Its degradation occurs during the peptide synthesis process when the Fmoc group is removed by base .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound at different dosages in animal models . As a compound used in peptide synthesis, it is typically not administered to animals in the same way as a drug or therapeutic agent would be.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during this process, particularly those involved in the introduction and removal of the Fmoc group . It does not directly affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound is not applicable as it is not a protein or a molecule that is typically found within cells. It is a compound used in peptide synthesis and does not have a specific subcellular localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Industrial Production Methods

Industrial production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactions using industrial reactors.

Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the compound.

Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling: DCC or DIC with HOBt or HOAt in DMF or dichloromethane (DCM).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.

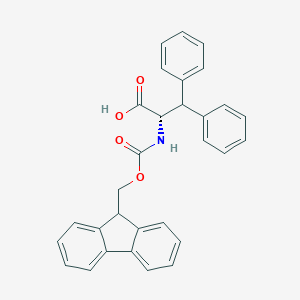

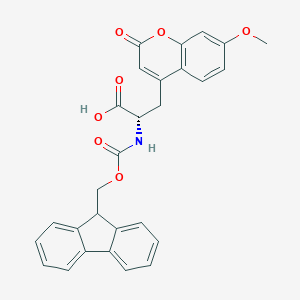

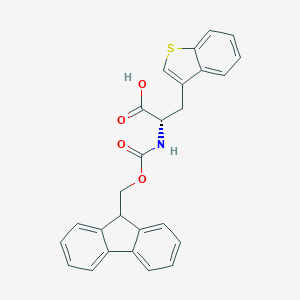

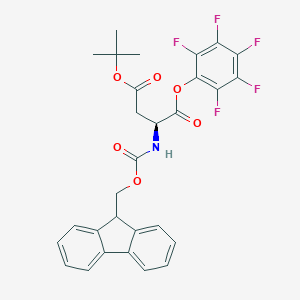

Comparación Con Compuestos Similares

Similar Compounds

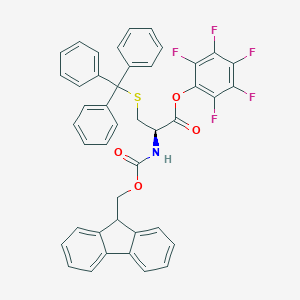

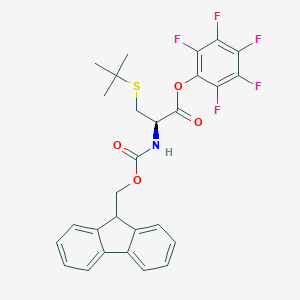

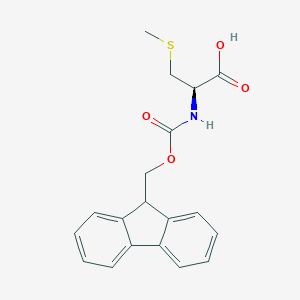

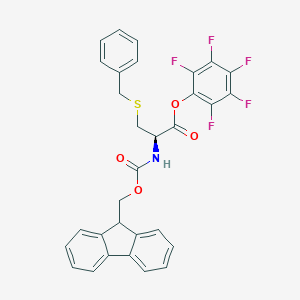

Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a Boc-protected lysine side chain.

Fmoc-Ala-OH: Fmoc-protected alanine.

Fmoc-Gly-OH: Fmoc-protected glycine.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is unique due to its specific structure, which includes a methyl group on the butanoic acid chain, providing distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLHAJXIQCMLR-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.